2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl group at position 3 of the pyrimidine core and an N-(4-ethylphenyl)acetamide moiety linked via a thioether bridge. The tetrahydrothienopyrimidinone scaffold is structurally analogous to kinase inhibitors and anti-inflammatory agents, with modifications at the 3-position and acetamide substituents influencing target selectivity and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-4-17-5-7-18(8-6-17)25-21(28)14-31-24-26-20-9-10-30-22(20)23(29)27(24)19-12-15(2)11-16(3)13-19/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSHSFAJVBRDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide represents a novel class of thieno-pyrimidine derivatives with significant potential in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a thieno-pyrimidine core and various substituents that may influence its biological properties. The primary functional groups include:
- Thione group : Contributes to the reactivity and potential biological activity.
- Acetamide moiety : Impacts solubility and bioavailability.
The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 345.46 g/mol.
Anticancer Activity
Recent studies have indicated that compounds within this class exhibit promising anticancer properties. For instance, related thieno-pyrimidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported that derivatives similar to this compound inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thieno-Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis |
| Compound B | HeLa (Cervical) | 8.2 | Cell Cycle Arrest |
| Target Compound | A549 (Lung) | 7.5 | Apoptosis |
Antimicrobial Activity
The compound's thienopyrimidine scaffold has also been linked to antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thieno-Pyrimidine Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | C. albicans | 20 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thieno-pyrimidine ring significantly affect potency and selectivity. For example:
- Dimethyl substitution on the phenyl ring increases lipophilicity and enhances cellular uptake.
- Ethyl substitution on the acetamide moiety has been correlated with improved stability and reduced toxicity.
Case Studies
- In Vivo Studies : In a recent animal model study, administration of the target compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .
- Clinical Trials : Preliminary clinical trials have indicated a favorable safety profile for related compounds, with manageable side effects reported during dosing regimens .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table summarizes key analogs, their substituents, and physicochemical or synthetic properties:
Key Observations:
Substituent Effects on Physicochemical Properties: Lipophilicity: The 4-ethylphenyl group in the target compound likely provides moderate lipophilicity compared to the highly polar phenoxy () or trifluoromethoxy () groups. Melting Points: Chlorinated aryl groups (e.g., 2,3-dichlorophenyl in ) correlate with higher melting points due to enhanced intermolecular interactions .
Synthetic Yields :
- Yields for chloroacetamide-based analogs vary widely (48–85%), influenced by steric hindrance (e.g., 3,5-dimethoxybenzyl in G1-4 reduces yield to 48% ) versus less hindered derivatives (e.g., 85% yield in for a chlorophenyl analog).
Biological Implications :
- The trifluoromethyl or trifluoromethoxy groups in and are associated with improved metabolic stability and kinase inhibition .
- The 3,5-dimethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets in target enzymes.
Research Findings and Mechanistic Insights
- Synthetic Routes: The target compound’s synthesis likely parallels methods in , where pyrimidinone intermediates react with chloroacetamides under basic conditions (e.g., sodium methylate or trimethylamine) .
- ADMET Predictions : Analogs with trifluoromethyl groups () show favorable logP values (predicted ~3.5) compared to the target compound’s estimated logP of ~4.2, suggesting differences in membrane permeability .
- Cytotoxicity Trends: Thienopyrimidine derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit higher cytotoxicity in cancer cell lines, as seen in (IC50 5.07 μM) .
Vorbereitungsmethoden
Cyclocondensation of Aminothiophene Derivatives
Aminothiophene-carboxamide intermediates undergo cyclization with carbonyl donors like formamide or urea. For example, heating 2-amino-3-carboxamidothiophene (1a ) with formamide at 150°C yields thieno[3,2-d]pyrimidin-4-one (2a ) with 76–97% efficiency. This method benefits from high yields but requires stringent temperature control.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration to form the pyrimidinone ring.
Four-Component Reaction (Ketones, Ethyl Cyanoacetate, S₈, Formamide)
A greener, one-step synthesis employs a ketone, ethyl cyanoacetate, sulfur, and formamide under catalytic conditions. For instance, cyclohexanone reacts with ethyl cyanoacetate, S₈, and formamide to generate the thieno[3,2-d]pyrimidin-4-one core (5a ) in 65–85% yield. This method eliminates chromatography and reduces waste.
Advantages :
Thiolation at Position 2 and Acetamide Installation
Thiolation via Potassium Thiocyanate
Treatment of 2-chlorothieno[3,2-d]pyrimidin-4-one (8 ) with potassium thiocyanate (KSCN) in refluxing ethanol introduces the thiol group, yielding 2-mercapto derivative (9 ) in 60–75% yield.
Reaction Protocol :
Acylation with N-(4-Ethylphenyl)acetamide
The thiol intermediate (9 ) reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloroacetamide-thieno[3,2-d]pyrimidin-4-one (10 ). Subsequent nucleophilic substitution with 4-ethylaniline in DMF at 80°C installs the final acetamide group, yielding the target compound (11 ) in 50–65% yield.
Critical Parameters :
Alternative Routes and Optimization
Tetrazole Intermediate Strategy
Abu-Hashem et al. demonstrated that tetrazole intermediates (12 ) derived from thiophene precursors undergo hydrazinolysis to form 2,3-diaminothieno[3,2-d]pyrimidin-4-ones. Functionalization of the amine groups with 3,5-dimethylbenzoyl chloride and thioglycolic acid derivatives could provide an alternative pathway, albeit with lower yields (40–55%).
Gewald Reaction for Core Assembly
The Gewald reaction assembles the thieno[3,2-d]pyrimidin core directly from thiobarbituric acid, alkyl cyanides, and sulfur. While efficient, this method limits flexibility in position 3 substitution, necessitating post-synthetic modifications.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
